3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid

CAS No.: 1354652-91-7

Cat. No.: VC3076282

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354652-91-7 |

|---|---|

| Molecular Formula | C15H24N2O2 |

| Molecular Weight | 264.36 g/mol |

| IUPAC Name | 3-[[2-(diethylamino)ethyl-methylamino]methyl]benzoic acid |

| Standard InChI | InChI=1S/C15H24N2O2/c1-4-17(5-2)10-9-16(3)12-13-7-6-8-14(11-13)15(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,18,19) |

| Standard InChI Key | VTHMKOKMHDLKNR-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCN(C)CC1=CC(=CC=C1)C(=O)O |

| Canonical SMILES | CCN(CC)CCN(C)CC1=CC(=CC=C1)C(=O)O |

Introduction

Structural Characterization

Molecular Structure

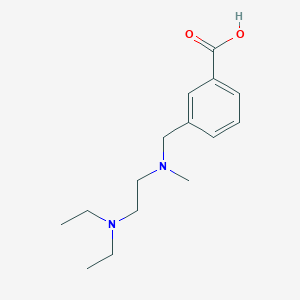

3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid features a benzoic acid core with a complex amino-substituted side chain at the meta (3) position. The molecular structure consists of a benzene ring with a carboxylic acid group (-COOH) directly attached, and at the 3-position, a methylamino linker connecting to a diethylaminoethyl moiety. This creates a compound with multiple basic nitrogen centers and an acidic carboxyl group, suggesting interesting amphoteric properties.

Functional Groups Analysis

The compound contains several key functional groups that define its chemical behavior:

-

Carboxylic acid group (-COOH) attached to the benzene ring

-

Secondary amine (methyl-substituted nitrogen)

-

Tertiary amine (diethyl-substituted nitrogen)

-

Methylene bridges connecting the functional groups

This arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding, both as donor (carboxylic acid) and acceptor (amine nitrogens). The presence of both acidic and basic centers suggests potential zwitterionic behavior under certain pH conditions.

Physical Properties

Basic Physical Characteristics

Based on structural analysis and comparison with related compounds such as 3-(2-aminoethyl)benzoic acid, the following physical properties can be estimated:

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

In infrared spectroscopy, the carboxylic acid group would show strong absorption bands at approximately 1700 cm⁻¹ (C=O stretching) and broad O-H stretching vibrations around 3000-3500 cm⁻¹. The amine functionalities would contribute N-H and C-N stretching bands in the 3300-3500 cm⁻¹ and 1200-1350 cm⁻¹ regions, respectively.

In nuclear magnetic resonance (NMR) spectroscopy, the aromatic protons would appear in the 7-8 ppm range, while the methylene and methyl protons attached to nitrogen would typically appear at 2.2-3.5 ppm, creating a complex pattern reflective of the molecule's structure.

Chemical Properties

Acid-Base Behavior

The compound contains both acidic (carboxylic acid) and basic (amine) functional groups, giving it amphoteric properties. The carboxylic acid group would typically have a pKa in the range of 4-5, similar to substituted benzoic acids . The tertiary amine (diethylamino group) would be expected to have a pKa of approximately 8-10, while the secondary amine (methylamino group) would have a slightly different basicity.

This combination of acidic and basic sites suggests a complex pH-dependent behavior, potentially forming internal salts (zwitterions) at certain pH values. The compound would likely exist predominantly as a zwitterion near physiological pH.

Reactivity Patterns

The molecule presents multiple reactive sites:

-

The carboxylic acid group can participate in typical acid reactions including esterification, amide formation, and salt formation

-

The secondary and tertiary amine groups can act as nucleophiles in various reactions

-

The aromatic ring provides sites for electrophilic aromatic substitution, though reactivity may be moderated by the existing substituents

This multi-functional nature makes the compound potentially valuable as a building block in organic synthesis, particularly for creating compounds with both acidic and basic properties.

Synthesis Approaches

Purification Considerations

Purification of the target compound would likely involve techniques such as recrystallization from appropriate solvent systems, possibly as a salt form to enhance crystallinity. Column chromatography using suitable solvent systems might also be effective, particularly for removing structural isomers or partially reacted intermediates.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties of 3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid:

These comparisons highlight the unique features of 3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid, particularly its combination of multiple amine types with varying basicity.

Physicochemical Comparison

The physicochemical properties of 3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid would be expected to differ from simpler benzoic acids due to:

-

Increased molecular weight and complexity affecting crystallinity and melting point

-

Enhanced water solubility compared to unsubstituted benzoic acid due to the basic amine groups

-

More complex acid-base behavior due to multiple protonation sites

-

Different lipophilicity profile due to the balance of polar and non-polar segments

These differences would manifest in properties such as partition coefficients, solubility profiles across pH ranges, and crystallization behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume